Ethyl 2-methylquinoline-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including EMQC, has been extensively studied. Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still widely used today. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of EMQC is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . This core is substituted at the 2-position with a methyl group and at the 4-position with a carboxylate ester.Chemical Reactions Analysis
Quinoline derivatives, including EMQC, can undergo a variety of chemical reactions. They participate in both electrophilic and nucleophilic substitution reactions . For example, the Doebner–von Miller reaction is a well-known method for the synthesis of 2-methylquinoline derivatives .Physical And Chemical Properties Analysis
EMQC has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 2-methylquinoline-4-carboxylate and its derivatives are primarily involved in synthetic chemistry research. For instance, Jentsch et al. (2018) developed a two-step synthesis for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, starting from commercially available 2-aminobenzoic acids, which are key in HIV integrase research (Jentsch et al., 2018). Similarly, Smeyanov et al. (2017) prepared mesomeric betaines using 3-ethynylquinoline, which include derivatives of ethyl 2-methylquinoline-4-carboxylate, for fluorescence spectroscopic investigations (Smeyanov et al., 2017).
Antibacterial Applications
Balaji et al. (2013) explored the synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, showing moderate antibacterial activity against various bacteria, highlighting its potential in antibacterial agent research (Balaji et al., 2013). Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates and tested them for in vitro antibacterial activity, finding moderate activity against specific bacteria (Krishnakumar et al., 2012).
Photochemical Applications
Ikeda et al. (1977) studied the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, demonstrating their potential in the synthesis of cycloprop[b]indoles, indicating a role in photochemical synthesis (Ikeda et al., 1977).
Chemical Reactivity and Synthesis
Guillou et al. (1998) worked on the synthesis and reactivity of a N-aryl-2-vinyltetrahydro-4-oxoquinoline, which includes ethyl 2-methylquinoline-4-carboxylate derivatives. This research contributes to our understanding of chemical reactions and synthesis processes (Guillou et al., 1998).
Antiallergy Applications
Althuis et al. (1979) developed ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a derivative of ethyl 2-methylquinoline-4-carboxylate, showcasing its oral antiallergy activity, which is significant in the field of allergy research (Althuis et al., 1979).
Future Directions
Quinoline derivatives, including EMQC, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for EMQC could involve further exploration of its potential applications in these fields.
properties
IUPAC Name |
ethyl 2-methylquinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-9(2)14-12-7-5-4-6-10(11)12/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHESIQYKWVIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360079 | |
Record name | ethyl 2-methylquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylquinoline-4-carboxylate | |
CAS RN |
7120-26-5 | |
Record name | ethyl 2-methylquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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